molecular formula C40H72O14 B1250996 Roselipin 1A

Roselipin 1A

Numéro de catalogue: B1250996
Poids moléculaire: 777 g/mol
Clé InChI: PQKVMUDGLBZIJJ-GEXIMXJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Roselipin 1A is a natural product found in Clonostachys rosea with data available.

Applications De Recherche Scientifique

Chemical Structure and Mechanism of Action

Roselipin 1A is characterized by its complex structure, which includes a highly methylated fatty acid modified with mannose and arabinitol residues. The core structure consists of a 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid backbone . The compound acts primarily as an inhibitor of DGAT enzymes, which play a crucial role in lipid metabolism. Inhibition of DGAT can lead to reduced triglyceride synthesis and potentially mitigate conditions such as obesity and fatty liver disease .

Biological Activities

1. Inhibition of Diacylglycerol Acyltransferase (DGAT)
this compound has shown selective inhibitory activity against DGAT with an IC50 value ranging from 15 to 22 µM . This inhibition is significant because DGAT enzymes are implicated in lipid accumulation in the liver and other tissues. By targeting these enzymes, this compound may help in the management of metabolic disorders.

2. Anthelmintic Properties
Research has demonstrated that Roselipin derivatives possess anthelmintic activity. In vivo studies indicated that a mixture containing Roselipins led to a 16% reduction in worm count in mice infected with Heligmosomoides polygyrus when administered intramuscularly . This suggests potential applications in veterinary medicine or parasitic infections in humans.

3. Antifungal Activity
this compound exhibits antifungal properties against various strains including Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger. The compound has been shown to inhibit the growth of these fungi effectively at specific concentrations . Such properties may be harnessed for developing new antifungal therapies.

Case Study 1: Lipid Metabolism Regulation

In a study examining the effects of this compound on lipid metabolism, researchers found that treatment with the compound significantly reduced triglyceride levels in experimental models. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia and related metabolic disorders .

Study Parameter Control Group This compound Group
Triglyceride Levels (mg/dL)150 ± 2090 ± 15
Body Weight (g)25 ± 222 ± 2

Case Study 2: Anthelmintic Efficacy

In vivo testing on mice demonstrated the efficacy of Roselipin derivatives against Heligmosomoides polygyrus. Administered at a dose of 50 mg/kg, Roselipin derivatives resulted in a significant reduction in parasite load compared to controls .

Treatment Group Worm Count Reduction (%)
Control0
Roselipin Mixture16

Q & A

Basic Research Questions

Q. What foundational methods are used to determine the stereochemistry of Roselipin 1A’s polyketide chain?

The stereochemistry of this compound’s polyketide chain was resolved using a Biochemistry-based Rule, co-developed by Ye Tao’s group and Oikawa’s team, which predicts stereochemical outcomes based on biosynthetic pathways. This rule reduced 512 potential stereoisomers to a single configuration. Total synthesis was then employed to validate the predicted structure, with key steps including β-Mannosylation and diastereoselective reduction to assemble the polyketide and glycosyl subunits .

Q. How can researchers replicate the total synthesis of this compound?

The synthesis requires three main fragments: a glycosyl sulfoxide (Fragment 2), a complex alcohol (Fragment 3), and an ethyl ketone (Fragment 4). Fragment 3 is synthesized via syn-aldol and dehydration elimination reactions using LiHMDS. Detailed protocols for fragment preparation and assembly are provided in the original study’s supplementary materials, emphasizing reproducibility through stepwise characterization (e.g., NMR, HPLC) and adherence to reported reaction conditions .

Q. What analytical techniques are critical for verifying this compound’s purity and structure?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR, are essential for confirming molecular weight and stereochemical assignments. X-ray crystallography may supplement structural validation if suitable crystals are obtained. Purity is assessed via HPLC with photodiode array detection, ensuring ≥95% purity for biological assays .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. To address this:

  • Standardize experimental protocols (e.g., ISO-certified reagents, controlled cell culture conditions).
  • Perform comparative bioassays using synthetic this compound and natural isolates to rule out matrix effects.
  • Use structure-activity relationship (SAR) studies to isolate bioactive motifs within the molecule .

Q. What are the key challenges in designing experiments to study this compound’s biosynthetic pathway?

Major challenges include:

  • Identifying and cloning biosynthetic gene clusters (BGCs) from the marine fungus Gliocladium roseum.
  • Reconstituting polyketide synthase (PKS) activity in vitro to validate predicted enzymatic steps.
  • Resolving post-translational modifications (e.g., glycosylation) that influence stereochemical outcomes. Metabolomic profiling and CRISPR-Cas9 gene editing are recommended to trace intermediate formation .

Q. What methodological advancements are needed to improve this compound’s synthetic yield?

Current limitations include low yields in β-Mannosylation (∼35%) and diastereoselective reduction (∼50%). Strategies for improvement:

  • Optimize catalyst systems (e.g., chiral ligands for asymmetric catalysis).
  • Employ flow chemistry to enhance reaction control and scalability.
  • Use computational tools (e.g., DFT calculations) to predict transition states and refine reaction pathways .

Q. How can in silico modeling enhance the study of this compound’s biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to putative targets (e.g., fungal membrane proteins). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. Cross-reference with transcriptomic data from treated organisms to identify downstream effects .

Q. Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}/IC50_{50} values. For multi-parametric assays (e.g., cytotoxicity vs. antimicrobial activity), apply multivariate analysis (PCA or PLS-DA) to disentangle overlapping effects. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry’s guidelines:

  • Provide step-by-step protocols for novel reactions, including solvent purity, temperature gradients, and catalyst loadings.
  • Characterize all intermediates and final products with spectral data (e.g., 1H^{1}\text{H}-NMR, HRMS).
  • Deposit detailed synthetic workflows in supplementary information with hyperlinks to raw data repositories .

Q. What ethical considerations apply to this compound research involving genetic resources?

Comply with the Nagoya Protocol for access and benefit-sharing (ABS) when using marine fungal strains. Document the provenance of biological materials and obtain permits for genetic manipulation. Acknowledge collaborations with indigenous communities if traditional knowledge informs the research .

Propriétés

Formule moléculaire

C40H72O14

Poids moléculaire

777 g/mol

Nom IUPAC

[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate

InChI

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31+,32?,33?,34+,35+,36-,37-,38?,40-/m0/s1

Clé InChI

PQKVMUDGLBZIJJ-GEXIMXJRSA-N

SMILES isomérique

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES canonique

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Synonymes

oselipin 1A
roselipin 1B

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.